

In-Depth Technical Guide: (R,S)-N-Nitroso anabasine-d4

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Compound of Interest		
Compound Name:	(R,S)-N-Nitroso anabasine-d4	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular properties of **(R,S)-N-Nitroso anabasine-d4**, a deuterated isotopologue of the tobacco-specific nitrosamine, N-Nitroso anabasine (NAB). This document is intended to serve as a resource for professionals in research and drug development, offering detailed information on its molecular weight, analytical determination, and biological significance.

Core Molecular Data

The incorporation of deuterium atoms in **(R,S)-N-Nitroso anabasine-d4** results in a predictable increase in its molecular weight compared to the non-deuterated form. This isotopic labeling is invaluable for a variety of research applications, including its use as an internal standard in quantitative mass spectrometry-based assays.

Compound	Molecular Formula	Molecular Weight (g/mol)
(R,S)-N-Nitroso anabasine	C10H13N3O	191.23[1][2][3][4][5]
(R,S)-N-Nitroso anabasine-d4	C10H9D4N3O	195.25[6][7][8][9]

Experimental Protocols: Molecular Weight Determination



The accurate determination of the molecular weight of **(R,S)-N-Nitroso anabasine-d4** and related N-nitroso compounds is critical for their identification and quantification in various matrices. Mass spectrometry is the definitive technique for this purpose.

Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

A prevalent method for the analysis of volatile and semi-volatile N-nitrosamines is Gas Chromatography-Mass Spectrometry (GC-MS).

- Sample Preparation: The sample containing the analyte is dissolved in a suitable organic solvent. For complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be employed to isolate and concentrate the nitrosamines.
- Gas Chromatography (GC): The extracted sample is injected into the GC system. The volatile nitrosamines are separated based on their boiling points and interactions with the stationary phase of the GC column.
- Ionization: As the separated compounds elute from the GC column, they enter the mass spectrometer's ion source. Electron Ionization (EI) is a common technique where highenergy electrons bombard the molecules, leading to the formation of a molecular ion (M+) and characteristic fragment ions.
- Mass Analysis: The ions are then separated based on their mass-to-charge ratio (m/z) by a
 mass analyzer, such as a quadrupole.
- Detection: A detector records the abundance of each ion at a specific m/z. The resulting
 mass spectrum will show a peak corresponding to the molecular weight of the analyte. For
 (R,S)-N-Nitroso anabasine-d4, the molecular ion peak would be expected at m/z 195.25.

Advanced techniques such as tandem mass spectrometry (MS/MS) can be used for more selective and sensitive detection, particularly in complex biological or environmental samples. [10]

Biological Significance and Metabolic Pathway

N-Nitroso anabasine is a tobacco-specific nitrosamine (TSNA) recognized as a potential carcinogen.[5] Like other TSNAs, its carcinogenicity is linked to its metabolic activation by



cytochrome P450 (CYP) enzymes in the body.[1][11] This metabolic process can lead to the formation of reactive intermediates that can bind to DNA, forming DNA adducts and potentially initiating carcinogenesis.[12]

The metabolic pathway of N-Nitroso anabasine involves several enzymatic steps, primarily hydroxylation reactions catalyzed by CYP enzymes. The resulting metabolites can be detoxified and excreted or can be converted into DNA-damaging agents. The study of these pathways is crucial for understanding the mechanisms of tobacco-related cancers.



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Caption: Metabolic activation pathway of N-Nitroso anabasine.

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